1-(4-tert-butylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
1-(4-tert-butylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core. This scaffold consists of a pyrazole ring fused to a quinoline moiety at positions 4 and 3, respectively. The compound is substituted at three critical positions:
- Position 1: A bulky 4-tert-butylphenyl group, which enhances steric hindrance and may improve metabolic stability .
- Position 3: A 4-methylphenyl (p-tolyl) group, contributing to hydrophobic interactions in biological systems.
The pyrazolo[4,3-c]quinoline framework is pharmacologically significant, with derivatives reported to exhibit anticancer, anti-inflammatory, and central nervous system (CNS)-targeted activities . Substituents at these positions are critical for optimizing therapeutic indices, as demonstrated in studies on analogous compounds .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-8-methyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3/c1-18-6-9-20(10-7-18)26-24-17-29-25-15-8-19(2)16-23(25)27(24)31(30-26)22-13-11-21(12-14-22)28(3,4)5/h6-17H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNZXCYLPUPTCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC=C(C=C5)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, optimizing reaction conditions and using high-purity reagents are crucial for achieving consistent quality in industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-butylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
1-(4-tert-butylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: The compound may be used in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential for understanding its mechanism of action.
Comparison with Similar Compounds
Key Observations :
- Anti-inflammatory Activity: Amino and hydroxyl groups (e.g., compound 2i) significantly enhance nitric oxide (NO) inhibition (~submicromolar IC₅₀) compared to the target compound’s nonpolar substituents .
- Metabolic Stability : Bulky substituents like tert-butyl (target compound) and cyclopropyl (ELND006) improve resistance to enzymatic degradation .
- Structural Isomerism: Pyrazolo[3,4-b]quinoline derivatives (e.g., 8a) exhibit distinct antibacterial activity, highlighting the importance of ring fusion position .
Anti-Inflammatory Effects
- Target Compound: Likely modulates iNOS/COX-2 pathways (inferred from analogs), but potency may be lower than amino-substituted derivatives like 2i .
- Compound 2m: 4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid shows dual inhibition of iNOS and COX-2, with IC₅₀ values comparable to 1400W .
Anticancer Potential
- Pyrazolo[4,3-c]quinolines with primary amino groups (e.g., 3,4-diamino derivatives) exhibit enhanced therapeutic indices in cancer models . The target compound’s tert-butyl group may improve tumor penetration but requires validation.
Physicochemical Properties
| Property | Target Compound | 2i | ELND006 | 8a |
|---|---|---|---|---|
| Molecular Weight | ~425 g/mol (estimated) | 349.38 g/mol | 446.38 g/mol | 369.85 g/mol |
| logP | High (tert-butyl) | Moderate (polar groups) | High (CF₃, cyclopropyl) | Moderate (Cl substituents) |
| Solubility | Low (hydrophobic) | Improved (amino/hydroxyl) | Low | Low |
Critical Analysis :
- The target compound’s tert-butyl and methyl groups favor membrane permeability but may limit aqueous solubility, necessitating formulation optimization.
Biological Activity
1-(4-tert-butylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article summarizes the current understanding of its biological activity based on diverse studies.
Chemical Structure and Properties
The compound belongs to the pyrazolo[4,3-c]quinoline class, characterized by a fused pyrazole and quinoline structure. This unique structure is believed to contribute to its biological properties.
Anti-inflammatory Activity
Several studies have reported on the anti-inflammatory effects of pyrazolo[4,3-c]quinoline derivatives. Notably, derivatives have shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, which are critical mediators in inflammatory pathways .
Table 1: Anti-inflammatory Effects of Pyrazolo[4,3-c]quinoline Derivatives
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| 2a | 0.39 | iNOS inhibition |
| 2i | TBD | COX-2 inhibition |
| 2m | TBD | NO production inhibition |
Anticancer Activity
Research indicates that pyrazolo[4,3-c]quinolines may exhibit anticancer properties. For instance, some derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines. The underlying mechanisms often involve modulation of cell cycle-related proteins and activation of apoptotic pathways.
Cholinesterase Inhibition
A study explored the potential of pyrazolo[3,4-b]quinoline derivatives as dual inhibitors for acetylcholinesterase (AChE) and COX-2. These compounds demonstrated promising anti-cholinesterase activity with lower hepatotoxicity compared to traditional drugs like tacrine . This finding is particularly relevant for therapeutic strategies aimed at treating Alzheimer's disease.
Case Studies
-
In Vitro Study on RAW 264.7 Cells
- Researchers evaluated the effects of various pyrazolo[4,3-c]quinoline derivatives on LPS-induced inflammation in RAW 264.7 cells.
- Results indicated that certain compounds significantly reduced NO production and inhibited iNOS and COX-2 expression.
-
In Vivo Evaluation
- A study assessed the anti-inflammatory effects of selected pyrazolo[4,3-c]quinoline derivatives in animal models.
- The results showed a marked decrease in inflammatory markers, supporting the in vitro findings.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Studies have indicated that specific substitutions on the phenyl rings significantly influence their potency against iNOS and COX-2 . For instance:
- Para-substitution generally enhances inhibitory activity compared to ortho or meta substitutions.
- Electron-donating groups tend to increase activity by stabilizing reactive intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
